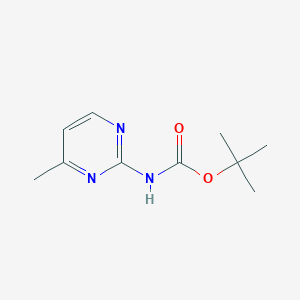

Tert-butyl 4-methylpyrimidin-2-ylcarbamate

Description

Contextual Significance of Pyrimidine-Based Scaffolds in Modern Chemical Research

The pyrimidine (B1678525) ring system, an aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and chemical biology. bldpharm.com Its fundamental importance stems from its role as a core component of nucleobases—cytosine, thymine, and uracil—which are the building blocks of the nucleic acids DNA and RNA. bldpharm.comscbt.com This biological prevalence has made the pyrimidine scaffold a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. scbt.com

Researchers have extensively demonstrated that chemical structures based on pyrimidine exhibit a vast array of pharmacological activities. bldpharm.comscbt.com These include applications as anticancer, anti-inflammatory, antiviral, antimicrobial, and antioxidant agents. scbt.comnih.gov The pyrimidine ring's unique physicochemical properties, such as its ability to act as a bioisostere for other aromatic systems and form crucial hydrogen bonds with biological targets, often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. scbt.com The continuous publication of patents and research articles on pyrimidine-based compounds underscores the intense and ongoing interest in this heterocycle as a promising foundation for the development of future therapeutics. bldpharm.com

Structural Specificity and Nomenclatural Classification of Tert-butyl 4-methylpyrimidin-2-ylcarbamate

The name "this compound" precisely describes the molecule's constituent parts and their connectivity. A systematic breakdown of the nomenclature reveals its structure:

Pyrimidine: This is the core of the molecule, a six-membered aromatic ring containing two nitrogen atoms.

4-methylpyrimidin: A methyl group (–CH₃) is attached to the 4th position of the pyrimidine ring.

pyrimidin-2-yl: This indicates that the pyrimidine ring is connected to the rest of the molecule via its 2nd position.

Carbamate (B1207046): This specifies the functional group (–NHCOO–) attached at the 2-position.

Tert-butyl: A tert-butyl group (–C(CH₃)₃) is attached to the oxygen atom of the carbamate, forming an ester.

Therefore, the compound is an N-protected amine where the amine is part of the pyrimidine ring (an amino-pyrimidine). Specifically, it is 2-amino-4-methylpyrimidine (B85506) that has been protected with a tert-butoxycarbonyl (Boc) group. This structure is a specific example of the strategic combination of a biologically significant pyrimidine scaffold with a synthetically useful carbamate protecting group.

Chemical Properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.24 g/mol nih.gov |

| IUPAC Name | tert-butyl N-(4-methylpyrimidin-2-yl)carbamate |

| Synonyms | Boc-2-amino-4-methylpyrimidine |

| CAS Number | 163220-91-9 |

Note: Data is compiled from chemical databases and may vary slightly between sources.

Overview of Research Trajectories for N-Protected Pyrimidine Amines

Research involving N-protected pyrimidine amines, such as this compound, is primarily focused on their use as versatile intermediates in the synthesis of more complex, functionalized molecules for therapeutic applications. The Boc-protected amine at the 2-position of the pyrimidine ring is a common structural motif in synthetic campaigns aimed at developing novel kinase inhibitors, enzyme inhibitors, and other biologically active agents. scbt.com

The research trajectory typically involves several key stages:

Synthesis of the Protected Intermediate: A commercially available or synthesized aminopyrimidine is protected with a Boc group to deactivate the amine. This allows for selective chemical modifications at other positions of the pyrimidine ring.

Scaffold Elaboration: With the amine protected, chemists can perform reactions such as nucleophilic aromatic substitutions (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) on the pyrimidine core. scbt.com This enables the introduction of diverse substituents to build a library of related compounds. For instance, a halogenated pyrimidine might undergo a Suzuki coupling to introduce a new aryl group, a common strategy in drug discovery. scbt.com

Deprotection and Further Functionalization: Once the desired modifications to the pyrimidine scaffold are complete, the Boc group is removed, typically with acid. scbt.com The newly revealed amine can then be reacted further, for example, by forming an amide bond with a carboxylic acid, to complete the synthesis of the target molecule.

This strategy is central to Structure-Activity Relationship (SAR) studies, where researchers systematically alter different parts of a molecule to understand how each component contributes to its biological activity. By using N-protected pyrimidine amines as building blocks, chemists can efficiently generate a wide range of analogs for biological screening, accelerating the discovery of new drug candidates. scbt.com

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

tert-butyl N-(4-methylpyrimidin-2-yl)carbamate |

InChI |

InChI=1S/C10H15N3O2/c1-7-5-6-11-8(12-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,11,12,13,14) |

InChI Key |

LQDIQPXMPBBQEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Tert Butyl 4 Methylpyrimidin 2 Ylcarbamate

Strategies for the Preparation of 4-Methylpyrimidin-2-amine Precursors

One common approach involves the reaction of a β-dicarbonyl compound or its equivalent with guanidine. For instance, the cyclization of derivatives of α-formyl-α-formylaminopropionitrile sodium salt with acetamidine has been a key step in some industrial processes. However, these methods can have drawbacks, such as the formation of salt by-products and the need for additional reaction steps for work-up.

More scalable and industrially viable processes have been developed. One such approach involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent to produce an enamine, which is then condensed with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile. Subsequent hydrogenation of the nitrile group affords 4-amino-5-aminomethyl-2-methylpyrimidine researchgate.net. While this produces a related but different pyrimidine (B1678525), the underlying strategy of building the pyrimidine ring is relevant. Another scalable method treats malononitrile with an ionic salt prepared from DMF and dimethyl sulfate to give the same enamine intermediate, which is then reacted with acetamidine hydrochloride researchgate.net.

A summary of common strategies for the synthesis of 2-aminopyrimidine (B69317) cores is presented in the table below.

| Starting Materials | Reagents | Key Intermediate | Product | Reference |

| 2-Cyanoacetamide | Vilsmeier reagent, Acetamidine, H₂/Catalyst | Enamine, 4-amino-2-methylpyrimidine-5-carbonitrile | 4-Amino-5-aminomethyl-2-methylpyrimidine | researchgate.net |

| Malononitrile | DMF/Dimethyl sulfate, Acetamidine HCl | Enamine | 4-amino-2-methylpyrimidine-5-carbonitrile | researchgate.net |

| β-Diketone (e.g., Acetylacetone) | Guanidine | - | 2-Amino-4,6-dimethylpyrimidine | General Method |

| 1,1,3,3-Tetramethoxypropane | Guanidine carbonate | - | 2-Aminopyrimidine | General Method |

These methods highlight the versatility in the choice of starting materials and reagents for the construction of the essential 2-aminopyrimidine scaffold. The selection of a particular route is often dictated by factors such as cost of starting materials, scalability, and environmental impact.

Advanced Approaches to N-Carbamoylation via Tert-butyl Reagents

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the exocyclic amino group of 4-methylpyrimidin-2-amine is a crucial step in the synthesis of the target compound. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the most widely used reagent for this transformation due to its high reactivity and the clean by-products it generates (tert-butanol and CO₂). wikipedia.org

The N-tert-butoxycarbonylation of amines is a well-established reaction, and various conditions have been developed to achieve high yields and selectivity. organic-chemistry.org The reaction is typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. Common bases include sodium bicarbonate, triethylamine, and 4-(dimethylamino)pyridine (DMAP). wikipedia.org DMAP is a particularly effective catalyst, often used in conjunction with a weaker base, as it accelerates the reaction by forming a more reactive intermediate with Boc₂O. researchgate.net

The choice of solvent can also influence the reaction outcome. A variety of solvents can be employed, including tetrahydrofuran (THF), dichloromethane (B109758) (DCM), acetonitrile, and even aqueous systems. nih.gov Catalyst-free N-tert-butoxycarbonylation of amines in water has been reported, offering a green and efficient alternative. nih.gov

The general reaction for the N-carbamoylation of 4-methylpyrimidin-2-amine is as follows:

Scheme 1: Synthesis of tert-butyl 4-methylpyrimidin-2-ylcarbamate.

Advanced methodologies for this transformation focus on improving efficiency and selectivity. For instance, the use of Lewis acid catalysts, such as yttria-zirconia, has been shown to promote the tert-butoxycarbonylation of a wide range of amines, including those with electron-withdrawing groups, which are typically less reactive. semanticscholar.org The plausible mechanism involves the activation of the carbonyl group of Boc anhydride (B1165640) by the Lewis acid, followed by nucleophilic attack of the amine. semanticscholar.org

The following table summarizes various conditions for N-tert-butoxycarbonylation.

| Amine Substrate | Reagent | Catalyst/Base | Solvent | Yield | Reference |

| Various amines | Boc₂O | Yttria-zirconia | Acetonitrile | Excellent | semanticscholar.org |

| Structurally diverse amines | Boc₂O | None | Water-acetone | Excellent | nih.gov |

| Aminopyridine | Boc₂O | EDCI, HOBT, Base | THF, DCM, etc. | 80-90% | google.com |

| 2-Amino-5-bromopyrimidine | Boc₂O | Pyridine | - | - | nih.gov |

Optimization of Reaction Kinetics and Thermodynamics for High-Yield Synthesis

Achieving a high yield of this compound requires careful optimization of reaction parameters, which are governed by the kinetics and thermodynamics of the N-carbamoylation reaction. The reaction is generally considered to be thermodynamically favorable due to the formation of the stable carbamate (B1207046) bond and the release of gaseous carbon dioxide.

Kinetic Control: The rate of the reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. The reaction typically follows second-order kinetics, being first order in both the amine and the Boc anhydride. The use of a catalyst like DMAP can significantly increase the reaction rate.

Temperature: The reaction is often carried out at room temperature. nih.govsemanticscholar.org While increasing the temperature can increase the reaction rate, it may also lead to the formation of by-products. For instance, at elevated temperatures, the Boc anhydride can decompose. Therefore, temperature control is crucial for maximizing the yield of the desired product.

Concentration: The concentration of the reactants plays a role in the reaction rate. However, high concentrations can sometimes lead to solubility issues or increased side reactions. The optimal concentration is typically determined empirically for a specific reaction system.

Thermodynamic Considerations: The N-carbamoylation of an amine with Boc anhydride is an exothermic process. The equilibrium of the reaction lies far to the right, favoring the formation of the product. The removal of CO₂ from the reaction mixture can further drive the reaction to completion according to Le Chatelier's principle.

A key aspect of optimization is to ensure that the desired N-acylation occurs on the exocyclic amino group rather than on the ring nitrogen atoms. The exocyclic amino group is generally more nucleophilic than the ring nitrogens in 2-aminopyrimidines, leading to the preferential formation of the desired product under kinetic control.

Stereochemical Control and Regioselectivity in Analogous Carbamate Formations

While this compound itself is achiral, the principles of stereochemical control and regioselectivity are highly relevant in the synthesis of its more complex analogs.

Regioselectivity: The 4-methylpyrimidin-2-amine precursor has two types of nitrogen atoms that could potentially react with Boc anhydride: the exocyclic amino group and the two endocyclic (ring) nitrogen atoms. The regioselectivity of the N-carbamoylation is determined by the relative nucleophilicity of these nitrogen atoms. The exocyclic amino group is generally more nucleophilic due to the delocalization of the lone pair of electrons of the ring nitrogens into the aromatic system. This electronic effect leads to the preferential formation of the N-2 carbamate.

However, the regioselectivity can be influenced by steric and electronic factors of substituents on the pyrimidine ring. mdpi.com For instance, the presence of bulky groups near a ring nitrogen could sterically hinder its reaction. Conversely, electron-donating groups on the ring can increase the nucleophilicity of the ring nitrogens, potentially leading to a mixture of products. In the case of 4-methylpyrimidin-2-amine, the methyl group is an electron-donating group, which could slightly increase the nucleophilicity of the adjacent ring nitrogen. However, the inherent higher nucleophilicity of the exocyclic amino group ensures that the desired product is formed predominantly.

Stereochemical Control: In cases where the pyrimidine ring or its substituents contain chiral centers, the stereochemical outcome of the carbamoylation reaction becomes important. For example, in the synthesis of chiral N-Boc protected aminocyclopentenones, Mitsunobu reactions have been employed to achieve stereocontrol. researchgate.net While the carbamoylation step itself does not typically create a new stereocenter at the nitrogen atom, the presence of existing stereocenters in the molecule can influence the reaction rate and, in some cases, the conformation of the product.

Development of Scalable and Sustainable Synthetic Protocols

The development of scalable and sustainable synthetic protocols for this compound is driven by the principles of green chemistry, which aim to minimize waste, reduce energy consumption, and use less hazardous substances. rasayanjournal.co.iningentaconnect.com

Green Solvents and Catalysts: Traditional organic solvents often pose environmental and health risks. The use of greener solvents such as water, ionic liquids, or even solvent-free conditions is a key aspect of sustainable synthesis. rasayanjournal.co.inresearchgate.net For instance, the N-tert-butoxycarbonylation of amines has been successfully carried out in water, which is a significant improvement over volatile organic solvents. nih.gov The use of reusable catalysts, such as the yttria-zirconia Lewis acid, also contributes to the sustainability of the process. semanticscholar.org

Atom Economy and Reaction Mass Efficiency: Green chemistry metrics, such as atom economy and reaction mass efficiency (RME), are used to evaluate the "greenness" of a synthetic route. nih.gov The N-carbamoylation with Boc anhydride has a good atom economy, as the main by-products are tert-butanol and carbon dioxide, the latter being a gas that can be easily removed. To further improve RME, it is important to use stoichiometric amounts of reagents and minimize the use of auxiliary substances.

One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce waste, save time, and decrease energy consumption. rasayanjournal.co.in Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are particularly attractive from a green chemistry perspective. rasayanjournal.co.in While a one-pot synthesis for this compound starting from the precursors of 4-methylpyrimidin-2-amine may not be straightforward, optimizing the process to minimize work-up and purification steps is a valuable goal.

Scalability: A scalable synthesis is one that can be safely and efficiently performed on a large scale. researchgate.netrsc.org For the synthesis of this compound, this involves ensuring that the reaction is not highly exothermic, that the reagents are readily available and affordable, and that the product can be easily isolated and purified. The development of scalable processes for the precursor, 4-amino-5-aminomethyl-2-methylpyrimidine, highlights the importance of designing syntheses with industrial applications in mind. researchgate.net

Spectroscopic and Advanced Structural Characterization of Tert Butyl 4 Methylpyrimidin 2 Ylcarbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D Techniques)

High-resolution NMR spectroscopy provides detailed information about the molecular structure of tert-butyl 4-methylpyrimidin-2-ylcarbamate.

¹H NMR: The proton NMR spectrum exhibits characteristic signals corresponding to the different types of protons in the molecule. The tert-butyl group gives a sharp singlet at approximately 1.5 ppm. The methyl group on the pyrimidine (B1678525) ring typically appears as a singlet around 2.4 ppm. The two aromatic protons on the pyrimidine ring show distinct doublets, one at approximately 6.8 ppm and the other at 8.4 ppm. The NH proton of the carbamate (B1207046) group gives a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbons of the tert-butyl group resonate at approximately 28 ppm (methyl groups) and 80 ppm (quaternary carbon). The methyl group on the pyrimidine ring has a signal around 24 ppm. The pyrimidine ring carbons show signals in the aromatic region, typically around 115 ppm, 158 ppm, 160 ppm, and 168 ppm. The carbonyl carbon of the carbamate group is observed at approximately 153 ppm.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm the assignments of proton and carbon signals. COSY spectra would show correlations between the coupled aromatic protons on the pyrimidine ring. HSQC spectra would link the proton signals to their directly attached carbon atoms, for instance, connecting the methyl proton signal to the methyl carbon signal.

| ¹H NMR Data | |

| Assignment | Chemical Shift (δ) ppm |

| tert-butyl (9H, s) | ~1.5 |

| Methyl (3H, s) | ~2.4 |

| Pyrimidine-H (1H, d) | ~6.8 |

| Pyrimidine-H (1H, d) | ~8.4 |

| NH (1H, br s) | Variable |

| ¹³C NMR Data | |

| Assignment | Chemical Shift (δ) ppm |

| tert-butyl (CH₃) | ~28 |

| Methyl (CH₃) | ~24 |

| tert-butyl (C) | ~80 |

| Pyrimidine-C | ~115 |

| Pyrimidine-C | ~158 |

| Pyrimidine-C | ~160 |

| Pyrimidine-C | ~168 |

| Carbonyl (C=O) | ~153 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and packing in the solid state.

Studies have shown that this compound crystallizes in the monoclinic space group P2₁/c. The molecule is nearly planar, with the pyrimidine ring and the carbamate group being almost coplanar. The crystal structure is stabilized by intermolecular N-H···N hydrogen bonds, which link the molecules into chains.

| Crystallographic Data | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.987(3) |

| c (Å) | 12.345(4) |

| β (°) | 109.87(2) |

| Z | 4 |

Advanced Mass Spectrometry for Isotopic Labeling and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 209.24 g/mol .

Under electrospray ionization tandem mass spectrometry (ESI-MS/MS), the primary fragmentation pathway involves the loss of the tert-butoxycarbonyl (Boc) group. This is often followed by the loss of a methyl radical from the pyrimidine ring. Isotopic labeling studies, for example using deuterium, can be used to confirm these fragmentation pathways.

| Mass Spectrometry Data | |

| Parameter | Value |

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.24 |

| Exact Mass | 209.116427159 g/mol |

| Primary Fragmentation | Loss of Boc group |

| Secondary Fragmentation | Loss of methyl radical |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Investigations

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound shows characteristic absorption bands. A prominent band around 3400 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate group. The C-H stretching vibrations of the methyl and tert-butyl groups are observed in the region of 2900-3000 cm⁻¹. A strong absorption band around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the carbamate. The C=N and C=C stretching vibrations of the pyrimidine ring appear in the 1500-1600 cm⁻¹ region. The presence of intermolecular hydrogen bonding can cause a broadening and a shift to lower frequency of the N-H stretching band.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the pyrimidine ring is often a strong band in the Raman spectrum.

| FT-IR Data | |

| Vibrational Mode | Wavenumber (cm⁻¹) (Approximate) |

| N-H Stretch | ~3400 |

| C-H Stretch | 2900-3000 |

| C=O Stretch | ~1700 |

| C=N/C=C Stretch | 1500-1600 |

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

This compound itself is not chiral. Therefore, chiroptical spectroscopy techniques such as circular dichroism (CD) are not applicable to this compound. However, if this molecule were used as a scaffold to synthesize chiral derivatives, then chiroptical methods would be essential for determining the stereochemistry and optical purity of the resulting products.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights

Investigation of Deprotection Mechanisms for the Tert-butyl Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, and its removal (deprotection) from tert-butyl 4-methylpyrimidin-2-ylcarbamate is a critical step in many synthetic pathways. jk-sci.commasterorganicchemistry.com Deprotection is typically achieved under acidic conditions, but can also be induced thermally. masterorganicchemistry.comacs.org

The most common method for Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.comfishersci.co.uk The mechanism proceeds through protonation of the carbamate's carbonyl oxygen by the acid. masterorganicchemistry.comcommonorganicchemistry.commdpi.com This initial protonation weakens the C-O bond, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. jk-sci.comcommonorganicchemistry.com This carbamic acid is unstable and readily undergoes decarboxylation to yield the free 2-amino-4-methylpyrimidine (B85506) and carbon dioxide gas. jk-sci.comcommonorganicchemistry.com The liberated amine is then protonated by the excess acid in the medium, typically forming a salt. commonorganicchemistry.com

The kinetics of this acid-catalyzed deprotection can be complex. Studies on similar Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the concentration of acids like HCl. nih.gov This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that results from the fragmentation of the protonated carbamate. nih.gov

Alternative, milder acidic conditions can also be employed. Reagents such as aqueous phosphoric acid have been shown to be effective for the deprotection of tert-butyl carbamates, offering a more environmentally benign option. organic-chemistry.org Lewis acids, like zinc bromide in dichloromethane (B109758), provide another pathway, which can be useful when trying to maintain other acid-sensitive groups in the molecule. fishersci.co.ukresearchgate.net

Thermal deprotection offers a non-acidic alternative. acs.org Heating the compound, often in a suitable solvent like trifluoroethanol or even under solvent-free conditions, can lead to the cleavage of the Boc group. masterorganicchemistry.comacs.org The efficiency of thermal deprotection is influenced by the nature of the amine, with heteroaryl amines generally undergoing deprotection more readily than alkyl amines. acs.org

| Reagent/Condition | Mechanism Type | Typical Conditions | Key Features | Citation |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Acid-Catalyzed | Neat or in DCM | Fast, common, but harsh. Can cleave other acid-labile groups. | jk-sci.commasterorganicchemistry.comfishersci.co.uk |

| Hydrochloric Acid (HCl) | Acid-Catalyzed | In solvents like dioxane, ethyl acetate, or water | Effective and widely used. Product is the hydrochloride salt. | fishersci.co.uk |

| Zinc Bromide (ZnBr₂) | Lewis Acid-Catalyzed | In CH₂Cl₂ | Milder conditions, can offer selectivity. | fishersci.co.ukresearchgate.net |

| Aqueous Phosphoric Acid | Acid-Catalyzed | Aqueous solution | Environmentally benign and selective. | organic-chemistry.org |

| Heat (Thermolysis) | Thermal | High temperatures (e.g., 150 °C) in solvents like TFE or methanol | Avoids acidic reagents, useful for acid-sensitive substrates. | acs.org |

| Tetra-n-butylammonium fluoride (B91410) (TBAF) | Nucleophilic Attack | In THF, often requires heat | Mild, non-acidic method involving nucleophilic attack by fluoride. | lookchem.comorganic-chemistry.org |

Functional Group Interconversions and Derivatization Strategies on the Pyrimidine (B1678525) Core

With the Boc group removed to unmask the 2-amino-4-methylpyrimidine, the pyrimidine core becomes available for a variety of functional group interconversions and derivatization reactions. ijpsjournal.com The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry and serves as a versatile starting material for more complex heterocyclic systems. ijpsjournal.commdpi.com

One of the primary strategies involves nucleophilic aromatic substitution (SNAr) reactions, particularly if leaving groups are present on the pyrimidine ring. For instance, starting from a related compound like 2-amino-4,6-dichloropyrimidine, the chlorine atoms can be sequentially displaced by various nucleophiles, such as amines, to generate a library of substituted 2-aminopyrimidine derivatives. mdpi.comnih.gov These reactions are often carried out by heating the reactants, sometimes in the presence of a base like triethylamine, and can even proceed under solvent-free conditions. mdpi.comnih.gov

The amino group itself can be further functionalized. It can be acylated, sulfonylated, or used as a nucleophile in condensation reactions to build fused heterocyclic rings like imidazopyrimidines or triazolopyrimidines. mdpi.com Furthermore, the pyrimidine ring can be activated towards certain transformations. For example, N-oxidation of a ring nitrogen can facilitate subsequent C-H functionalization reactions. acs.org This strategy has been employed to achieve C2-selective amination of the pyrimidine ring system. acs.orgresearchgate.net

The methyl group at the C4 position also presents a handle for derivatization, although it is generally less reactive. It can potentially undergo condensation reactions under specific conditions or be functionalized following activation of the pyrimidine ring. More advanced methods, such as palladium-catalyzed C-H activation, could enable arylation at the methyl group, though this is a more complex transformation. mdpi.com

The following table outlines some derivatization strategies for the 2-amino-4-methylpyrimidine core.

| Reaction Type | Reagents/Conditions | Position(s) Modified | Product Type | Citation |

|---|---|---|---|---|

| N-Acylation/N-Sulfonylation | Acyl chlorides, sulfonyl chlorides, base | 2-Amino group | Amides, sulfonamides | ijpsjournal.com |

| Nucleophilic Aromatic Substitution (on halo-derivatives) | Amines, thiols, alkoxides / heat | C4, C6 (if substituted with leaving groups) | Substituted aminopyrimidines, etc. | mdpi.comnih.gov |

| Fused Ring Formation | Bifunctional electrophiles (e.g., α-haloketones) | 2-Amino group and N1 | Imidazo[1,2-a]pyrimidines | mdpi.com |

| C-H Amination (via N-activation) | Oxidizing agent, amination reagent | C2 | 2,X-Diaminopyrimidines | acs.orgresearchgate.net |

Exploration of Electrophilic and Nucleophilic Reactions of the Pyrimidine Moiety

The pyrimidine ring in this compound is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. thieme.com This electronic characteristic dictates its reactivity towards electrophiles and nucleophiles.

Nucleophilic Reactions: The electron deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to attack by nucleophiles. thieme.com In the parent compound, the C2 position is protected, but the C4 and C6 positions remain potential sites for nucleophilic attack, especially if activated by an N-oxide or a suitable leaving group. Direct nucleophilic substitution of hydrogen (SNH) is a known reaction manifold for pyrimidines, where a nucleophile adds to an electrophilic ring position, followed by elimination of a hydride ion, often facilitated by an oxidant. acs.org The presence of the 2-(Boc-amino) group, being an electron-donating group, can modulate the reactivity of the ring towards nucleophiles compared to unsubstituted pyrimidine.

Electrophilic Reactions: Conversely, electrophilic attack is directed towards positions of higher electron density. In the pyrimidine ring, this is typically the C5 position. thieme.com The ring nitrogen atoms are also nucleophilic and can react with electrophiles, such as in protonation or alkylation reactions. thieme.com However, the strong deactivating effect of the two ring nitrogens makes electrophilic aromatic substitution on the pyrimidine ring challenging compared to benzene (B151609) or even pyridine. The 2-(Boc-amino) group, being an activating group, would be expected to enhance the reactivity of the ring towards electrophiles, particularly at the C5 position. However, under strongly acidic conditions required for many electrophilic substitutions (e.g., nitration), both the ring nitrogens and the exocyclic amino group would be protonated, which would strongly deactivate the ring and complicate the reaction. sapub.org

Thermal and Photochemical Stability in Diverse Reaction Media

Thermal Stability: The primary point of thermal lability in this compound is the Boc protecting group. As discussed, heating can cause thermolytic cleavage of the Boc group to release the free amine, isobutylene, and carbon dioxide. masterorganicchemistry.comacs.org The pyrimidine ring itself is a stable aromatic system. Thermal analysis of various pyrimidine derivatives shows that decomposition temperatures are highly dependent on the nature and position of substituents. researchgate.net For many derivatives, significant degradation begins at temperatures well above 150-200°C. researchgate.net The stability in different reaction media would largely depend on the solvent's boiling point and its potential to participate in or catalyze the deprotection reaction. For instance, protic solvents might facilitate thermal deprotection at lower temperatures compared to aprotic, non-polar solvents. acs.org

Photochemical Stability: Pyrimidine derivatives are known to undergo various photochemical reactions, although specific data for this compound is scarce. The pyrimidine ring is a core component of nucleobases, which have been studied extensively for their photochemical behavior. Generally, pyrimidines can participate in photochemical cycloadditions and rearrangements. The presence of substituents significantly influences the photochemical pathways. For instance, the photolysis of 2-nitraminopyridine, a related structure, can lead to rearrangement products. sapub.org In recent years, visible-light photocatalysis has been used to synthesize fused pyrimidine scaffolds, such as pyrano[2,3-d]pyrimidines, indicating that the pyrimidine core can be activated under specific photochemical conditions. nih.gov The stability of this compound in a given reaction medium under photochemical conditions would depend on the wavelength of light, the presence of photosensitizers, and the reactivity of the excited state.

Kinetic and Thermodynamic Aspects of Reactivity Profiles

The reactivity of this compound is governed by both kinetic and thermodynamic factors.

Kinetic Aspects: The rate of reactions, such as the acid-catalyzed deprotection of the Boc group, is a key kinetic parameter. This rate is highly dependent on factors like acid concentration, temperature, and solvent. acs.orgnih.gov For example, kinetic studies have revealed a second-order dependence on HCl concentration for Boc cleavage, indicating a complex mechanism beyond simple protonation and fragmentation. nih.gov In nucleophilic aromatic substitution reactions on the pyrimidine core, the reaction rate is influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the pyrimidine ring.

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For tert-butyl 4-methylpyrimidin-2-ylcarbamate, DFT methods can be employed to calculate a variety of molecular properties and reactivity descriptors. wjarr.comsamipubco.comjchemrev.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wjarr.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. wjarr.comzenodo.org

Global reactivity descriptors, such as chemical hardness (η), chemical softness (σ), electronegativity (χ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. wjarr.com These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, lower hardness and higher softness values are associated with greater reactivity. wjarr.com

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Calculated using DFT) This table is for illustrative purposes and contains hypothetical data based on typical values for similar compounds.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Chemical Softness (σ) | 0.38 eV-1 | Propensity to undergo chemical reactions |

| Electronegativity (χ) | 3.85 eV | Electron-attracting power |

| Electrophilicity Index (ω) | 2.79 eV | Electrophilic character |

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformers (low-energy spatial arrangements) and to understand the energy barriers between them. unacademy.commaricopa.edulibretexts.org This is achieved by exploring the molecule's potential energy surface (PES), which is a mathematical landscape where the potential energy is a function of the molecular geometry. libretexts.orglibretexts.org

For this compound, key flexible bonds include the C-N bond of the carbamate (B1207046) group and the bond connecting the carbamate nitrogen to the pyrimidine (B1678525) ring. Rotation around these bonds can lead to different conformers. unacademy.com Computational methods can systematically rotate these bonds and calculate the corresponding energy, thus mapping out the PES. researchgate.net The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. libretexts.org

Studies on similar N-arylcarbamates have shown that the amide linkage can exist in cis and trans conformations, with the trans form generally being more stable. The orientation of the bulky tert-butyl group and the pyrimidine ring relative to the carbamate plane will also significantly influence the conformational preferences.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound This table is for illustrative purposes and contains hypothetical data.

| Conformer | Dihedral Angle (Cring-N-C=O) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar (trans) | ~180° | 0.0 (Global Minimum) | Most stable conformer with minimal steric hindrance. |

| Syn-periplanar (cis) | ~0° | +4.5 | Less stable due to steric clash between the pyrimidine ring and the tert-butyl group. |

| Gauche | ~60° | +2.0 | Intermediate energy conformer. |

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum mechanical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a specific solvent environment. researchgate.netnih.govacs.org MD simulations solve Newton's equations of motion for a system containing the solute (this compound) and a large number of explicit solvent molecules (e.g., water, DMSO). nih.gov

These simulations can reveal how the solvent affects the conformational equilibrium of the molecule, as solvent molecules can form hydrogen bonds and other non-covalent interactions that stabilize or destabilize certain conformers. researchgate.net For this compound, MD simulations in an aqueous solution could show how water molecules interact with the pyrimidine nitrogens and the carbamate group, potentially influencing its preferred shape and orientation. nih.govacs.org

Furthermore, MD simulations can be used to study the aggregation behavior of the molecule in solution and to calculate various thermodynamic properties, such as the free energy of solvation. This information is crucial for understanding its solubility and how it might interact with biological macromolecules in an aqueous environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can be used to predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C). figshare.comresearchgate.net These predictions are highly valuable for confirming the structure of a newly synthesized compound or for assigning experimental spectra. nih.gov

The prediction of NMR chemical shifts is typically a two-step process. First, the geometry of the molecule is optimized using a suitable quantum mechanical method. Then, the NMR shielding tensors are calculated for this optimized geometry. The chemical shifts are then obtained by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). figshare.com It is often necessary to average the predicted shifts over several low-energy conformers, weighted by their Boltzmann population, to obtain accurate results for flexible molecules. researchgate.net

For this compound, distinct chemical shifts would be expected for the protons and carbons of the pyrimidine ring, the methyl group, and the tert-butyl group. The chemical environment of each nucleus, influenced by the electronic effects of the pyrimidine and carbamate moieties, will determine its specific chemical shift.

Table 3: Hypothetical Predicted vs. Typical Experimental ¹H NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes and contains hypothetical data.

| Proton | Hypothetical Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| Pyrimidine H5 | 6.8 | 6.5 - 7.0 |

| Pyrimidine H6 | 8.4 | 8.2 - 8.6 |

| Methyl (on pyrimidine) | 2.5 | 2.4 - 2.6 |

| tert-Butyl | 1.5 | 1.4 - 1.6 |

| NH | 9.5 | 9.0 - 10.0 |

In Silico Design of Analogues and Retrosynthetic Analysis

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the in silico design of novel analogues with desired properties. nih.govresearchgate.netbenthamdirect.comnih.gov Starting from the structure of this compound, computational tools can be used to explore how modifications to its structure would affect its properties. For example, if this molecule were a hit in a drug discovery screen, researchers could use molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies to design analogues with improved binding affinity to a target protein. nih.govbenthamdirect.com This involves systematically changing substituents on the pyrimidine ring or modifying the carbamate linker and then computationally predicting the effect of these changes.

Retrosynthetic analysis is a method used to plan the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. advancechemjournal.comresearchgate.netyoutube.com For this compound, a plausible retrosynthetic disconnection would be at the amide bond of the carbamate. This leads to 2-amino-4-methylpyrimidine (B85506) and di-tert-butyl dicarbonate (B1257347) (Boc₂O) or a similar Boc-donating reagent. Another key disconnection is that of the pyrimidine ring itself, which can often be formed from the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a source of the N-C-N fragment, such as urea (B33335) or guanidine. advancechemjournal.comresearchgate.net

A plausible retrosynthetic pathway is outlined below:

Disconnect the carbamate: The C-N bond of the carbamate is disconnected, leading to 2-amino-4-methylpyrimidine and a tert-butoxycarbonylating agent.

Disconnect the pyrimidine ring: The pyrimidine ring can be disconnected to reveal a 1,3-dicarbonyl compound and urea. In this case, the precursor would be acetylacetone (B45752) and urea (or a related amidine).

This computational approach to synthesis planning can help in identifying efficient and viable synthetic routes.

Applications in Organic Synthesis and Chemical Biology Research

Utility as a Versatile Protecting Group in Multi-Step Organic Syntheses

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. harvard.eduyoutube.com In tert-butyl 4-methylpyrimidin-2-ylcarbamate, the Boc group masks the reactivity of the 2-amino group on the 4-methylpyrimidine (B18481) core. This protection is crucial in multi-step syntheses where other parts of the molecule must undergo reactions that would otherwise be compromised by the presence of a reactive primary or secondary amine.

Protecting an amine as a carbamate (B1207046) derivative, such as a Boc-carbamate, renders the nitrogen atom non-nucleophilic, thereby preventing it from participating in undesired side reactions. nih.gov This strategy allows chemists to perform a variety of chemical transformations on other parts of the molecule, including sensitive coupling reactions, oxidations, or reductions.

A key advantage of the Boc group is its straightforward removal. The process, known as deprotection, is typically achieved by treatment with a moderate to strong acid. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an alcoholic or ethereal solvent are commonly employed. youtube.comnih.gov This deprotection step regenerates the free amine, which can then be used in a subsequent synthetic step. In a study focused on developing new biofilm inhibitors, researchers used Boc anhydride (B1165640) to protect the 2-aminopyrimidine (B69317) moiety, enabling subsequent Suzuki coupling and acylation reactions before the final deprotection with TFA. nih.gov

Table 1: Typical Conditions for Boc Group Manipulation on a Pyrimidine (B1678525) Core

| Transformation | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂, DMAP, Pyridine, or other base | To mask the nucleophilicity of the 2-amino group. | nih.gov |

| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM); or HCl in Methanol/Dioxane | To regenerate the free amine for subsequent reactions. | nih.gov |

Role as a Key Synthetic Intermediate in the Construction of Complex Pyrimidine-Containing Architectures

The pyrimidine ring is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" because it is a core component in numerous natural products and FDA-approved drugs. nih.govacs.orgmdpi.com Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a valuable component in the design of new therapeutic agents. mdpi.com Consequently, intermediates that facilitate the synthesis of pyrimidine derivatives are of high importance.

This compound serves as an exemplary synthetic intermediate. Following the removal of the Boc protecting group, the resulting compound, 2-amino-4-methylpyrimidine (B85506), becomes a versatile nucleophile. The regenerated amino group can readily participate in a wide array of bond-forming reactions, allowing for the construction of more elaborate molecular architectures.

This strategy is frequently employed in the synthesis of kinase inhibitors, anti-infective agents, and other biologically active molecules. mdpi.comnih.gov The 2-amino-4-methylpyrimidine core can be derivatized through reactions such as:

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form diarylamines.

Reductive Amination: Reaction with aldehydes or ketones to form substituted amines.

These reactions enable the attachment of diverse functional groups to the pyrimidine core, leading to the creation of complex molecules with tailored properties. nih.gov

Table 2: Examples of Complex Architectures Derived from Aminopyrimidine Intermediates

| Derived Structure Class | Key Synthetic Transformation | Therapeutic Area of Interest | Reference |

|---|---|---|---|

| 2,4-Diaminopyrimidines | Nucleophilic Aromatic Substitution (SNAr) | Anticancer (Kinase Inhibitors) | nih.gov |

| Pyrimidine-Sulfonamides | Buchwald-Hartwig Coupling | Anticancer (JAK2 Inhibitors) | mdpi.com |

| N-Aryl-2-aminopyrimidines | Suzuki or SNAr Coupling | Antibacterial | nih.gov |

Development of Diverse Compound Libraries for High-Throughput Chemical Biology Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands to millions of compounds to identify molecules with a desired biological activity. nih.govmdpi.com The success of an HTS campaign relies heavily on the quality and diversity of the chemical libraries being screened. These libraries are often built around core scaffolds known to interact with biological targets. nih.gov

The pyrimidine scaffold is an ideal framework for generating diverse compound libraries due to its proven biological relevance. nih.govnih.gov this compound is an excellent starting point for library synthesis using a building block approach. nih.gov In this strategy, a common core is systematically combined with a wide variety of chemical building blocks to generate a large collection of related but structurally distinct molecules.

The synthesis of a compound library using this compound would typically involve:

Deprotection: Removal of the Boc group to unmask the reactive 2-amino group on the pyrimidine core.

Parallel Synthesis: The resulting 2-amino-4-methylpyrimidine is dispensed into an array of reaction vessels (e.g., a 96-well plate).

Diversification: A different building block (such as a carboxylic acid, sulfonyl chloride, or isocyanate) is added to each vessel, leading to the formation of a unique derivative in each well. nih.gov

This modular approach, often facilitated by automated liquid handlers, enables the efficient creation of thousands of compounds for screening. nih.gov DNA-encoded library technology (DELT) represents an evolution of this concept, where each building block is associated with a unique DNA tag, allowing for the synthesis and screening of libraries containing billions of molecules. nih.govnih.gov

Probes for Investigating Biological Pathways and Targets (Non-Clinical Context)

Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study that target's function in a cellular or organismal context. nih.govescholarship.org These tools are essential for validating new drug targets and unraveling complex biological pathways. acs.org The development of high-quality probes is a critical, non-clinical research activity that underpins future drug discovery efforts.

Pyrimidine-based scaffolds are frequently used in the design of chemical probes due to their versatile binding properties. nih.govacs.org For example, pyrimidine frameworks have been elaborated into probes for protein-protein interactions (PPIs) and fluorescent probes for cellular imaging. acs.orgnih.gov In a recent study, novel fluorescent probes with a pyrimidine core were synthesized for the specific bioimaging of lipid droplets in living cells. nih.gov

In the synthesis of such complex probes, this compound serves as a valuable precursor. The final probe molecule often contains multiple functional components—a recognition element for the target, a linker, and a reporter tag (like a fluorophore) or a reactive group. The synthesis is therefore a multi-step process where the 4-methylpyrimidin-2-amino moiety, introduced via the deprotected form of this compound, often serves as the core recognition element that will bind to the protein of interest. Its role as an early-stage intermediate is to provide a reliable method for incorporating this specific chemical fragment into the final, more complex probe structure.

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for more efficient, sustainable, and rapid chemical synthesis has driven the adoption of flow chemistry and automated platforms. whiterose.ac.uknih.gov In flow chemistry, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and time. researchgate.net When combined with automation and robotics, these systems can perform complex, multi-step syntheses and generate compound libraries with minimal manual intervention. whiterose.ac.ukchemrxiv.org

This compound is well-suited for use in such automated systems. A hypothetical automated synthesis could involve the following sequence:

Reagent Introduction: A solution of this compound is pumped into the flow system.

In-line Deprotection: The solution passes through a heated reactor coil containing an immobilized acid catalyst to remove the Boc group.

Intermediate Stream Merging: The stream containing the deprotected 2-amino-4-methylpyrimidine is merged with a stream containing a second reagent (e.g., an acyl chloride).

In-line Reaction: The combined stream flows through another reactor coil to facilitate the coupling reaction (e.g., amide bond formation).

In-line Purification/Analysis: The output stream can be directed through an in-line purification module or directly to an analytical instrument like an HPLC-MS for immediate analysis of the product.

This "assembly line" approach dramatically accelerates the synthesis-purification-analysis cycle, making it ideal for rapid reaction optimization and the production of compound libraries for drug discovery. researchgate.netchemrxiv.org

Future Perspectives and Emerging Research Avenues

Development of Green Chemistry Approaches for Pyrimidine (B1678525) Carbamate (B1207046) Synthesis

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce waste, minimize energy consumption, and use less toxic materials. The synthesis of pyrimidine derivatives is an active area for the application of these principles. nih.gov Research has demonstrated the efficacy of various green catalysts, solvent-free reaction conditions, and energy-efficient techniques like microwave and ultrasonic irradiation for constructing the pyrimidine nucleus. nih.govresearchgate.net

Future efforts will likely focus on adapting these sustainable methods for the specific synthesis of tert-butyl 4-methylpyrimidin-2-ylcarbamate and its analogues. This involves moving away from traditional synthetic routes that may generate significant waste or use hazardous reagents. google.com The development of protocols using benign solvents, recoverable catalysts, and processes with high atom economy represents a significant research avenue. researchgate.net For instance, solid acid biocatalysts, such as those derived from bone char, have proven effective and reusable in the synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions, offering a model for future carbamate syntheses. nih.gov Similarly, the use of catalysts like KF-alumina presents an eco-friendly option for related pyrimidine syntheses. researchgate.net

A comparison of traditional versus potential green synthesis methods for carbamates is outlined below:

| Feature | Traditional Methods | Green Chemistry Approaches |

| Reagents | Often involve toxic phosgene (B1210022), phosgene derivatives, or unstable acyl azides. acs.org | Use of less noxious solvents, safer reagents like sodium cyanate, and catalytic promoters. acs.orgbanglajol.info |

| Catalysts | Stoichiometric reagents are common. | Use of recoverable and reusable catalysts (e.g., bone char-based solid acids, KF-alumina, lead compounds). nih.govresearchgate.netcapes.gov.br |

| Conditions | Often require harsh temperatures and generate by-products that are difficult to manage. google.comorgsyn.org | Solvent-free conditions, use of microwaves, lower reaction times, and generation of minimal waste. researchgate.net |

| Efficiency | Yields can be variable, and purification may be complex. orgsyn.org | Often results in higher yields and simpler workup procedures. researchgate.netbanglajol.info |

The overarching goal is to develop synthetic pathways that are not only efficient and high-yielding but also environmentally benign, a critical step for the industrial-scale production and application of pyrimidine carbamates.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

Beyond its synthesis, the exploration of novel reactivity for the this compound scaffold is a key area of future research. The carbamate and pyrimidine moieties both offer sites for unique chemical transformations. The carbamate group, for instance, can influence intermolecular and intramolecular interactions, imposing conformational restrictions that can be exploited in catalysis and molecular recognition. acs.org

Recent studies have highlighted the utility of the N-pyrimidine structure in mitigating amide hydrolysis, a significant clearance mechanism for many drug candidates. nih.govnih.gov This suggests that the pyrimidine carbamate linkage in this compound could be strategically employed to enhance the metabolic stability of bioactive molecules. Further research could explore this reactivity pattern in greater detail, designing new molecular entities where this specific carbamate acts as a stable isostere for more labile groups. nih.gov

Catalytic transformations represent another fertile ground for discovery. While metal-based catalysts have been developed for general carbamate synthesis, research into catalysts for reactions at the pyrimidine carbamate core is less developed. acs.orgcapes.gov.br Future work could focus on:

C-H Activation: Direct functionalization of the pyrimidine ring, catalyzed by transition metals, to introduce new substituents without pre-functionalized starting materials.

Cross-Coupling Reactions: Leveraging the pyrimidine nitrogen atoms to direct or participate in novel cross-coupling reactions.

Asymmetric Catalysis: Developing chiral catalysts that can differentiate between enantiotopic faces or groups in prochiral pyrimidine carbamate substrates, enabling the synthesis of enantiomerically pure compounds.

The study of metal carbamates has also revealed their potential as catalysts in their own right, for example, in mediating the coupling of CO2 and epoxides. nih.gov This opens an intriguing avenue to investigate whether complexes derived from this compound could exhibit novel catalytic activities.

Synergistic Applications in Materials Science and Supramolecular Chemistry

The structure of this compound, featuring hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens) as well as a π-system, makes it an excellent candidate for applications in supramolecular chemistry and materials science. nih.gov Pyrimidine derivatives are known to form predictable hydrogen-bonding patterns, such as base-pairing motifs, which can be used to direct the self-assembly of molecules into highly ordered structures like ribbons and other arrays. nih.govresearchgate.net

Future research will likely exploit these noncovalent interactions to design novel materials. Key areas of exploration include:

Supramolecular Polymers: The carbamate and pyrimidine groups can act as synthons to drive the formation of one-dimensional polymer chains through hydrogen bonding. acs.org The properties of these materials, such as their length and rigidity, could be tuned by modifying the substitution on the pyrimidine ring or the nature of the carbamate. acs.org

Liquid Crystals: The rigid, aromatic core of the pyrimidine ring combined with the flexible tert-butyl group could lead to molecules with mesogenic properties, suitable for the development of new liquid crystalline materials.

Crystal Engineering: The predictable hydrogen bonding and potential for π-π stacking interactions can be used to design crystalline solids with specific network architectures and properties. nih.gov These materials could find applications in areas such as gas storage or nonlinear optics.

The ability of related heterocycles to participate in complex supramolecular assemblies, such as thiourea-chloride-iminium complexes for anion-binding catalysis, further underscores this potential. acs.org Investigating how this compound interacts with other molecules and ions to form functional supramolecular systems is a promising direction for creating advanced materials with tailored properties.

Advances in Analytical Methodologies for Complex Mixture Analysis

As the synthesis and application of this compound expand, the need for advanced analytical methodologies to characterize it and analyze its presence in complex mixtures becomes paramount. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely used for structural confirmation and purity assessment, future research demands more sophisticated approaches. acs.orggoogle.com

Emerging challenges that necessitate analytical innovation include:

Trace-Level Detection: Identifying and quantifying minute amounts of the compound or its metabolites in biological matrices (e.g., plasma, tissue) or environmental samples.

Isomer Separation: Developing chromatographic methods with sufficient resolution to separate this compound from structurally similar isomers or by-products, which can be critical in pharmaceutical applications.

High-Throughput Screening: Creating rapid and automated analytical platforms to screen large libraries of related pyrimidine carbamates for desired properties, accelerating the discovery process.

Structural Elucidation of Complexes: Employing advanced MS and NMR techniques to study the noncovalent interactions and determine the structure of supramolecular assemblies involving the compound in solution. acs.org

Future research in this area will likely focus on the interface of separation science, mass spectrometry, and spectroscopy. The development of novel stationary phases for chromatography, the application of ion mobility-mass spectrometry for separating isomers and conformers, and the use of multi-dimensional NMR experiments will be crucial for tackling the analytical challenges posed by the increasingly complex systems in which this compound is studied.

Cross-Disciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The intersection of synthetic chemistry and chemical biology offers one of the most exciting future directions for this compound. The pyrimidine core is a well-established pharmacophore found in numerous natural products and therapeutic drugs. researchgate.net The carbamate linkage is also a key functional group in medicinal chemistry, often used to improve a molecule's pharmacokinetic properties or to act as a stable isostere for more labile amide bonds. acs.org

Recent research has demonstrated that N-pyrimidine and carbamate structures can be potent and selective inhibitors of biological targets. For example, a strategic survey of amide isosteres in the development of Indoleamine-2,3-dioxygenase-1 (IDO1) inhibitors for cancer immunotherapy identified N-pyrimidines and carbamates as key structures that could mitigate amide hydrolysis and improve pharmacokinetic profiles. nih.govnih.govresearchgate.net This makes compounds like this compound highly attractive scaffolds for medicinal chemistry programs.

Future cross-disciplinary research will likely involve:

Design and Synthesis of Focused Libraries: Synthesizing derivatives of this compound to probe structure-activity relationships (SAR) for specific biological targets, such as kinases, proteases, or metabolic enzymes like cholinesterases. mdpi.com

Development of Chemical Probes: Using the pyrimidine carbamate scaffold to develop chemical probes for studying biological pathways. These probes could be modified with tags for visualization or affinity purification of target proteins.

Drug Discovery Programs: Incorporating the this compound motif into lead compounds to enhance their drug-like properties, including metabolic stability and cell permeability.

The synergy between chemists synthesizing novel derivatives and biologists evaluating their function in cellular and in vivo models will be essential for translating the chemical potential of this compound into tangible biomedical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.